molecular formula C16H23FN2O2 B5019619 2-(4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide

2-(4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide

Cat. No. B5019619
M. Wt: 294.36 g/mol
InChI Key: XELKCLYZPJBJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as fluoro-THPVP, is a synthetic cathinone that belongs to the class of substituted cathinones. It is a psychoactive drug that has been reported to have stimulant effects. Fluoro-THPVP has been a topic of interest in scientific research due to its potential applications in medicine and forensic toxicology.

Mechanism of Action

The exact mechanism of action of 2-(4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased stimulation and euphoria.
Biochemical and Physiological Effects
Fluoro-THPVP has been reported to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to reduced blood flow to vital organs such as the heart and brain. Long-term use of this compound has been associated with neurotoxicity and cognitive impairment.

Advantages and Limitations for Lab Experiments

Fluoro-THPVP has several advantages for lab experiments. It is relatively easy to synthesize and has a long shelf life. It is also highly potent, which means that small quantities can be used in experiments. However, there are also several limitations to using 2-(4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments. Its psychoactive effects can make it difficult to control for variables such as mood and behavior. It is also illegal in many countries, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 2-(4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One area of interest is its potential use in the treatment of dopamine-related disorders such as Parkinson's disease. Another area of research is the development of new synthetic cathinones with improved pharmacological properties. Finally, there is a need for more research on the long-term effects of this compound on the brain and body.

Synthesis Methods

The synthesis of 2-(4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves the reaction of 4-fluorophenol with 1-methyl-4-piperidone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-chlorobutan-2-one to form the final product.

Scientific Research Applications

Fluoro-THPVP has been used in scientific research to study its effects on the central nervous system. It has been reported to have stimulant effects similar to other cathinones such as methamphetamine and cocaine. Studies have also shown that 2-(4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that this compound may have potential applications in the treatment of dopamine-related disorders such as Parkinson's disease.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-3-15(21-14-6-4-12(17)5-7-14)16(20)18-13-8-10-19(2)11-9-13/h4-7,13,15H,3,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELKCLYZPJBJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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